3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the dimethoxyethyl and methylsulfanyl groups could potentially influence the compound’s reactivity and properties.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethoxyethyl and methylsulfanyl groups. These groups could potentially make the triazole ring more nucleophilic, influencing its reactivity in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyethyl and methylsulfanyl groups could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Biological Evaluation
One study focuses on the synthesis, spectroscopic characterization, and biological evaluation of Schiff bases containing 1,2,4-triazole, assessing their antioxidant and α-glucosidase inhibitory activities. These compounds displayed significant inhibitory potentials, with compound 3a being a potent antioxidant agent (Pillai et al., 2019).
Antifungal Activity
Another study involves the synthesis of Schiff bases derived from 1,2,4-triazole, exploring their antifungal activities against vegetable pathogens. Certain compounds demonstrated better antifungal activities than the reference drug triadimefon (Yang Qingcu, 2014).
Synthesis and Structural Studies
Research on the synthesis of novel derivatives of 1,2,4-triazole and their structural analysis has been conducted. This includes exploring different synthesis methods and characterizing the molecular structure through various spectroscopic techniques (Burbulienė et al., 2003).
Molecular Dynamics and Drug Likeness
A study has examined the reactive properties of 1,2,4-triazole compounds through DFT calculations, molecular dynamics simulations, and drug likeness parameters. This includes analyzing molecular electrostatic potential and ionization energy values (Buzykin et al., 2008).
Molecular Docking Studies
There has been a focus on molecular docking studies of 1,2,4-triazole compounds to predict their activity spectra. This includes analyzing their potential anti-tuberculostic activity through various computational techniques (Panicker et al., 2015).
Catalyst and Solvent-Free Synthesis
Research on the efficient and regioselective synthesis of 1,2,4-triazole derivatives through microwave-assisted processes has been conducted. This includes exploring catalyst- and solvent-free synthesis methods and their theoretical implications (Moreno-Fuquen et al., 2019).
Chemical State Analysis
A detailed study on the chemical states of 1,2,4-triazole derivatives in different conditions has been performed. This involves using various methods to determine the structure and properties of these compounds in different environments (Wrzosek et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-11-6(5-7(12-2)13-3)9-10-8(11)14-4/h7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGWDSAJGIBXGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)CC(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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